

# "1-(2-Chlorobenzoyl)-1,4-diazepane" CAS number and database information

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	1-(2-Chlorobenzoyl)-1,4-diazepane
CAS No.:	61903-18-2
Cat. No.:	B3054790

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## Technical Monograph: 1-(2-Chlorobenzoyl)-1,4-diazepane

CAS Number: 61903-18-2 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (2026)

### Executive Summary

**1-(2-Chlorobenzoyl)-1,4-diazepane** is a semi-rigid bicyclic pharmacophore featuring a seven-membered diazepane ring acylated at the N1 position. It serves as a privileged scaffold in the design of G-Protein Coupled Receptor (GPCR) ligands, particularly for vasopressin, orexin, and serotonin receptor families. Unlike its 1,4-benzodiazepine counterparts, this non-fused system offers unique conformational flexibility, allowing the distal secondary amine (N4) to adopt specific vectors for target engagement.

This guide outlines the physicochemical profile, high-fidelity synthetic routes, and analytical standards required for utilizing this compound in lead optimization.

# Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

## Nomenclature & Identifiers

Parameter	Specification
IUPAC Name	(2-Chlorophenyl)(1,4-diazepan-1-yl)methanone
Common Name	1-(2-Chlorobenzoyl)homopiperazine
CAS Number	61903-18-2
Molecular Formula	C <sub>12</sub> H <sub>15</sub> ClN <sub>2</sub> O
Molecular Weight	238.71 g/mol
SMILES	<chem>C1C1=CC=CC=C1C(=O)N2CCNCCC2</chem>
InChI Key	DFHPBCHUERHVN-X-UHFFFAOYSA-N

## Physical Properties

Property	Value / Range	Note
Physical State	Viscous Oil or Low-Melting Solid	Often isolated as HCl salt (solid)
Boiling Point	-420°C (Predicted)	Decomposes before boiling at atm pressure
pKa (N4-H)	9.2 ± 0.5	Basic secondary amine
pKa (N1-Amide)	-0.5 (Predicted)	Non-basic
LogP	1.7 – 2.1	Lipophilic, CNS penetrant potential
Solubility	DMSO, Methanol, DCM, Chloroform	Poor water solubility (neutral form)

## Synthetic Methodology

To ensure high purity and prevent the formation of the symmetric bis-amide impurity (1,4-bis(2-chlorobenzoyl)-1,4-diazepane), a Mono-Protection Strategy is the authoritative standard for research-grade synthesis.

## Reaction Logic & Pathway

The direct reaction of homopiperazine with acid chlorides often yields a statistical mixture (SM : Mono : Bis). The use of N-Boc-homopiperazine desymmetrizes the diamine, ensuring exclusive mono-acylation at the free nitrogen.



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Figure 1: High-fidelity synthetic workflow for ensuring mono-acylation selectivity.

## Detailed Experimental Protocol (High-Fidelity)

### Step 1: Acylation of N-Boc-homopiperazine

- Reagents: Dissolve tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].
- Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) and cool to 0°C under N<sub>2</sub> atmosphere.
- Addition: Dropwise add 2-Chlorobenzoyl chloride (1.1 eq) dissolved in DCM over 30 minutes.
- Workup: Warm to Room Temperature (RT) and stir for 2 hours. Quench with sat. NaHCO<sub>3</sub>. Extract with DCM, dry over MgSO<sub>4</sub>, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc) is recommended to remove unreacted acid chloride residues.

### Step 2: Boc-Deprotection

- Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane.
- Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (disappearance of high R<sub>f</sub> spot) or LC-MS.
- Isolation (Free Base): Concentrate in vacuo. Basify residue with 1N NaOH to pH > 12. Extract exhaustively with DCM (3x).
- Salt Formation (Optional but Recommended): Treat the DCM layer with ethereal HCl to precipitate **1-(2-Chlorobenzoyl)-1,4-diazepane** hydrochloride. This ensures long-term stability.

## Analytical Specifications & Quality Control

Trustworthiness in data is paramount. The following spectral features confirm the structure.

### Proton NMR (<sup>1</sup>H NMR, 400 MHz, DMSO-d<sub>6</sub>)

- Aromatic Region: δ 7.30 – 7.60 ppm (Multiplet, 4H). The 2-chloro substitution pattern creates a characteristic splitting distinct from unsubstituted benzoyl.
- Amide Rotamers: Due to the restricted rotation of the amide bond (N-C=O), signals for the diazepane ring protons often appear as broad multiplets or split signals at RT.
  - N1-CH<sub>2</sub> protons: Deshielded, ~3.4 – 3.8 ppm.
  - N4-CH<sub>2</sub> protons: ~2.8 – 3.1 ppm (if free base).
  - C6/C7 Bridge: ~1.7 – 1.9 ppm (Quintet-like).

### Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Parent Ion: [M+H]<sup>+</sup> = 239.1 (<sup>35</sup>Cl) and 241.1 (<sup>37</sup>Cl).
- Isotope Pattern: A distinct 3:1 ratio for M : M+2 confirms the presence of one Chlorine atom.

## HPLC Purity

- Column: C18 Reverse Phase.
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
- Retention Time: The compound is moderately polar. It will elute earlier than the bis-acylated impurity.

## Applications in Drug Discovery

This scaffold is not merely a reagent but a core structural motif in modern medicinal chemistry.

## Pharmacophore Mapping

The 1,4-diazepane ring provides a "kinked" geometry compared to the flat piperazine. This is crucial for:

- Orexin Receptor Antagonists: Analogous to the core of Suvorexant, where the diazepane ring positions two aromatic systems to interact with hydrophobic pockets in the receptor.
- Vasopressin (V1a/V2) Antagonists: Used as a bioisostere for benzazepine rings to improve metabolic stability or solubility.

## Handling & Stability

- Storage: Store at -20°C. The free base is prone to absorbing CO<sub>2</sub> from air (carbamate formation); the HCl salt is stable.
- Safety (GHS):
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]
  - H335: May cause respiratory irritation.[1]
  - PPE: Nitrile gloves and safety glasses are mandatory.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16777333, **1-(2-chlorobenzoyl)-1,4-diazepane**. Retrieved from [[Link](#)]

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## Sources

- [1. 1-\(2-Chlorophenyl\)piperazine | C10H13ClN2 | CID 415628 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

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